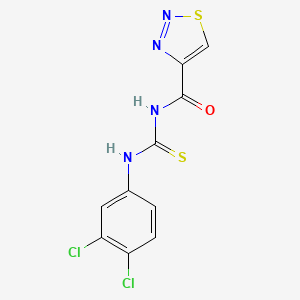![molecular formula C19H23N5OS B2753285 N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896294-41-0](/img/structure/B2753285.png)
N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a biologically active scaffold which possesses a diverse nature of activities . The 1,2,4-triazole ring is a type of heterocyclic compound, containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfanyl group (-SH), also known as a thiol group, is a functional group consisting of a sulfur atom attached to a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, along with the sulfanyl group. The arrangement of these groups within the molecule could significantly influence its properties and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
Compounds containing the 1,2,4-triazole ring system, similar to the one , have been synthesized and structurally elucidated, demonstrating a wide range of pharmaceutical activities. The synthesis involves condensation reactions followed by detailed spectral analysis to confirm the structure. These compounds exhibit significant biological activities, such as antibacterial, antifungal, and antituberculosis effects, attributed to their structural features (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer and Antitumor Potential
Several studies have focused on the modification and evaluation of compounds with a triazole moiety for their anticancer and antitumor activities. For instance, modifications to improve drug-like molecular properties and solubility have led to analogs with similar potency to known inhibitors and demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models (Shukla et al., 2012). Other research has highlighted the synthesis of novel heterocycles incorporating thiadiazole and triazole moieties, showing promising insecticidal assessment against agricultural pests, indicative of potential applications in integrated pest management (Fadda et al., 2017).
Antimicrobial Applications
The synthesis of acetamide derivatives, including those with a triazole ring, has been explored for antimicrobial purposes. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The structure-activity relationships of these compounds provide insights into designing more effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide derivatives have demonstrated antioxidant activity, highlighting the potential of these compounds in mitigating oxidative stress-related diseases. The antioxidant properties were assessed through various in vitro assays, indicating the therapeutic potential of these complexes (Chkirate et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-8-17-21-22-19(24(17)23-11-5-6-12-23)26-14-18(25)20-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXYJYATLDDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)
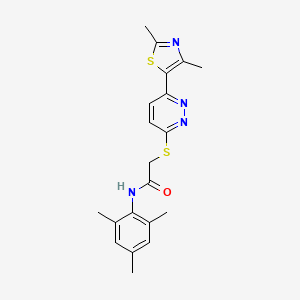
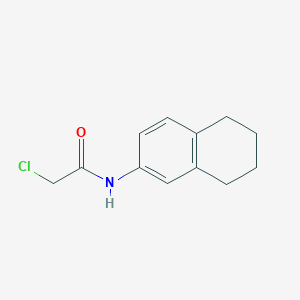

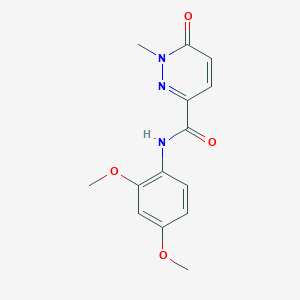
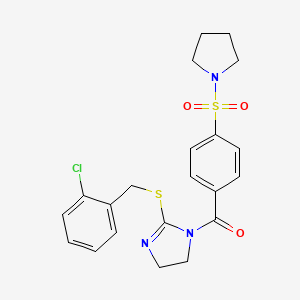
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
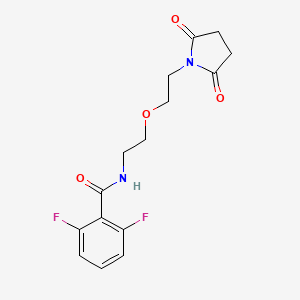
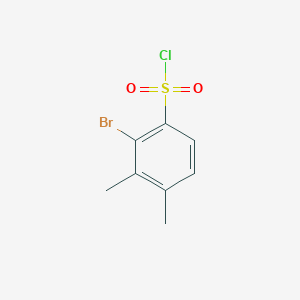
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
